An In-depth Technical Guide to the Chemical Properties of 1,1,3,3-Tetramethyldisilazane
An In-depth Technical Guide to the Chemical Properties of 1,1,3,3-Tetramethyldisilazane
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the chemical and physical properties of 1,1,3,3-Tetramethyldisilazane (TMDS), a versatile organosilicon compound. It includes key quantitative data, detailed experimental protocols for its synthesis and application, and visual representations of its reaction pathways.
Core Chemical and Physical Properties
1,1,3,3-Tetramethyldisilazane, often abbreviated as TMDS, is a high-purity, moisture-sensitive organosilicon compound.[1] It is primarily utilized as a potent silylating agent in organic synthesis and as a precursor in materials science.[1][2] Its utility stems from the reactive Si-H and N-H bonds within its structure.
Physical and Chemical Data
The following table summarizes the key quantitative properties of 1,1,3,3-Tetramethyldisilazane.
| Property | Value |
| Molecular Formula | C₄H₁₅NSi₂ |
| Molecular Weight | 133.34 g/mol [1] |
| CAS Number | 15933-59-2[3] |
| Appearance | Colorless to almost colorless clear liquid[1][3] |
| Boiling Point | 99–100 °C[1][2] |
| Density | 0.752 - 0.77 g/mL at 20-25 °C[1][3] |
| Refractive Index (n²⁰/D) | 1.404 - 1.41[2] |
| Flash Point | -8 °C to -3 °C[1] |
| Solubility | Miscible with common organic solvents |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of TMDS. Below are key spectral data points.
| Spectrum Type | Key Peaks / Chemical Shifts (ppm) |
| ¹H NMR (in CDCl₃) | δ 4.47 (septet, 2H, Si-H) , δ 0.15 (d, 12H, Si-CH₃) . The NH proton signal is often broad and may not be distinctly observed.[4] |
| ¹³C NMR | Specific data for TMDS is not readily available. However, for similar structures like 1,3-Divinyl-1,1,3,3-tetramethyldisilazane, Si-CH₃ carbons appear at very low chemical shifts, typically in the range of -5 to 5 ppm. |
| ²⁹Si NMR | Specific data for TMDS is not readily available. The chemical shift is sensitive to the silicon environment. For reference, in 1,3-divinyl-1,1,3,3-tetramethyldisilazane polymers, ²⁹Si NMR peaks for Si-N bonds are observed between -10 to -20 ppm. A broad background signal from glass in the NMR tube can appear around -110 ppm.[5] |
| Mass Spec. (EI) | Molecular Ion [M]⁺: m/z 133 . Major fragments observed at m/z 132 [M-H]⁺, 118 [M-CH₃]⁺ (Base Peak), 117, 102, 73 .[4] |
Reactivity and Chemical Transformations
TMDS is a versatile reagent primarily used for silylation, reduction, and as a precursor for advanced materials.
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Silylating Agent : Its primary function is to introduce dimethylsilyl groups onto substrates with active hydrogens, such as alcohols, amines, and thiols. This is particularly useful for protecting sensitive functional groups during multi-step syntheses in drug development.[1][2]
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Hydrosilylation : It is widely used in the intramolecular hydrosilylation of alcohols, which is a key step in the regio- and stereoselective synthesis of polyols.[3]
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Precursor in Materials Science : TMDS serves as a single-source precursor in chemical vapor deposition (CVD) processes to create amorphous hydrogenated silicon carbonitride (a-SiCN:H) thin films, valued for their hardness and optical properties.[3]
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Polymer Chemistry : It acts as a cross-linking agent in the production of silicone rubber and is used in the synthesis of functionalized polymers.[6]
Logical Workflow for Silylation Reactions
The primary application of TMDS in organic synthesis is the protection of functional groups. The general workflow involves the reaction of TMDS with a substrate containing an active hydrogen, often in the presence of a catalyst, to form a silylated product and ammonia (B1221849) as the sole byproduct.
Catalytic Chemical Vapor Deposition (Cat-CVD) Decomposition Pathway
In high-temperature Cat-CVD processes, TMDS decomposes on a heated filament to form highly reactive intermediates that are crucial for thin-film deposition. This process is dominated by free-radical chain reactions.
Experimental Protocols
Detailed methodologies are essential for reproducible scientific outcomes. The following sections provide protocols for the synthesis of TMDS and its application in silylation.
Synthesis of 1,1,3,3-Tetramethyldisilazane
This protocol describes the synthesis of TMDS via the ammonolysis of chlorodimethylsilane (B94632).
Materials:
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Chlorodimethylsilane (4.23 mol)
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Anhydrous ammonia (12.68 mol)
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n-Pentane (1500 mL, anhydrous)
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Reaction vessel equipped with a stirrer, gas inlet, and cooling bath
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Reactor Setup: Assemble a multi-neck round-bottom flask under an inert atmosphere. Equip it with a mechanical stirrer, a gas inlet tube extending below the solvent surface, and a thermometer.
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Reagent Preparation: Charge the reactor with 1500 mL of anhydrous n-pentane. Cool the solvent to –25°C using a suitable cooling bath (e.g., cryostat or dry ice/acetone).
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Reaction Initiation: While maintaining the temperature at –25°C, slowly bubble anhydrous ammonia gas (12.68 mol) through the stirred n-pentane.
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Substrate Addition: Concurrently, add chlorodimethylsilane (4.23 mol) dropwise to the reaction mixture. Maintain a slow addition rate to control the exothermic reaction and keep the internal temperature at or below –25°C. The molar ratio of ammonia to chlorodimethylsilane should be approximately 3:1 to ensure complete conversion.
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Reaction Progression: After the addition is complete, allow the reaction to stir at –25°C for 6 hours. A white precipitate of ammonium (B1175870) chloride (NH₄Cl) will form.
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Workup: Allow the mixture to warm to room temperature. Remove the ammonium chloride precipitate by filtration under an inert atmosphere. Wash the filter cake with additional anhydrous n-pentane.
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Isolation and Purification: Combine the filtrate and washings. Remove the n-pentane solvent via distillation. The crude product is then purified by reduced-pressure distillation to yield pure 1,1,3,3-tetramethyldisilazane. The expected yield is approximately 70%.
General Protocol for Silylation of Alcohols
This protocol provides a general method for the protection of primary and secondary alcohols using TMDS. This method is analogous to procedures using the related reagent hexamethyldisilazane (B44280) (HMDS), which often requires a catalyst.
Materials:
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Alcohol substrate (10 mmol)
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1,1,3,3-Tetramethyldisilazane (TMDS) (8-12 mmol)
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Catalyst (optional, e.g., Iodine, 0.1 mmol or H-β zeolite, 10% w/w)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene, 40 mL)
-
Magnetic stirrer and standard glassware
Procedure:
-
Setup: To a dry, inert-atmosphere flask containing the alcohol (10 mmol) and a magnetic stir bar, add the anhydrous solvent (40 mL).
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Catalyst Addition (If used): If a catalyst is required to enhance reactivity (especially for hindered alcohols), add it to the solution (e.g., 0.1 mmol of Iodine).
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Reagent Addition: Slowly add the TMDS (8-12 mmol) to the stirred solution at room temperature. The reaction is often accompanied by the evolution of ammonia gas.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions with unhindered primary and secondary alcohols are often complete within minutes to a few hours at room temperature.
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Quenching and Workup: Once the reaction is complete, quench any remaining catalyst if necessary (e.g., for iodine, add a solution of sodium thiosulfate). Filter the reaction mixture through a short pad of silica (B1680970) gel or celite to remove any solids.
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Purification: Evaporate the solvent under reduced pressure. The resulting crude silyl (B83357) ether can be purified by vacuum distillation or column chromatography to afford the final product.
Safety and Handling
1,1,3,3-Tetramethyldisilazane is a hazardous chemical that requires careful handling.
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Flammability: It is a highly flammable liquid and vapor.[1] Keep away from heat, sparks, open flames, and other ignition sources. Containers should be properly grounded during transfer to prevent static discharge.
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Corrosivity: TMDS causes severe skin burns and serious eye damage.[1]
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Moisture Sensitivity: The compound reacts with water. It must be stored under an inert gas (e.g., nitrogen or argon) in a cool, dry, and dark place to prevent decomposition.[1]
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Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles or a face shield, and protective clothing. Work in a well-ventilated area or a fume hood.
